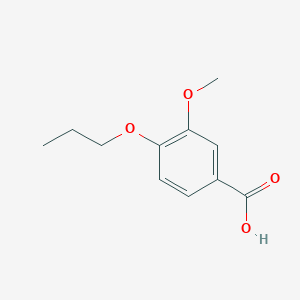
2-(3-吡啶-4-基-1H-1,2,4-三唑-5-基)吡啶
描述
科学研究应用
合成和表征
- 通过各种化学反应合成了2-(3-吡啶-4-基-1H-1,2,4-三唑-5-基)吡啶及其衍生物。例如,Lin Bi-hui(2010)讨论了通过从2-氰基吡啶(Lin Bi-hui, 2010)开始的两步法合成3-(吡啶-2-基)-1,2,4-三唑衍生物。
抗氧化性能
- 对该化合物的一些衍生物进行了抗氧化性能研究。例如,O. Bekircan等人(2008)合成了具有显著抗氧化和抗自由基活性的衍生物(Bekircan et al., 2008)。
选择性萃取应用
- 该化合物在选择性萃取应用中显示出高效性。Z. Kolarik等人(1999)展示了其在从酸性溶液中选择性萃取Am(III)而不是Eu(III)中的应用(Kolarik et al., 1999)。
合成方法
- El-Kurdi等人(2021)使用N-氯代琥珀酰亚胺(NCS)在温和条件下合成了3-(吡啶-4-基)-[1,2,4]三唑并用各种方法包括X射线衍射对化合物进行了表征(El-Kurdi et al., 2021)。
发光性能
- A. Gusev等人(2017)探索了铜(I)与3-吡啶-2-基-1,2,4-三唑形成的配合物的发光性能,表明其在光致发光应用中的潜力(Gusev et al., 2017)。
配位聚合物
- 使用三唑衍生物合成了配位聚合物,如Y. F. Wang等人(2019)所述,显示了在荧光性能和热分析方面的潜在应用(Wang et al., 2019)。
光致发光性能
- C. Stan等人(2015)研究了2-(1H-1,2,4-三唑-3-基)吡啶作为配体,用于制备在紫外激发下具有显著发光性能的各种配合物,建议在光学器件中的应用(Stan et al., 2015)。
黄嘌呤氧化还原酶抑制剂
- 该化合物的衍生物FYX-051被确定为黄嘌呤氧化还原酶的有效抑制剂,由Koji Matsumoto等人(2011)研究,表明其在高尿酸血症的临床治疗中的潜力(Matsumoto et al., 2011)。
抗菌和抗真菌活性
- Jian‐Bing Liu等人(2007)合成了含有吡啶单元的1H-1,2,4-三唑衍生物,显示出显著的抗菌和植物生长调节活性(Liu et al., 2007)。
配位聚合物合成
- 从该化合物衍生的新型配位聚合物在水热条件下合成,由Pei-Yao Du等人(2016)报道,展示了不同结构和潜在荧光性能(Du et al., 2016)。
晶体和分子结构
- Carmel O’Flaherty等人(1991)描述了相关复合物的合成和分子结构,表明其在结构化学中的潜力(O’Flaherty等人,1991)。
双极主体材料
- Di Liu等人(2018)探索了该化合物在设计磷光有机发光二极管(PhOLEDs)的双极主体材料中的应用,展示了其在电子器件应用中的作用(Liu et al., 2018)。
荧光银(I)桥联金属配体
- L. J. K. Cook和Massimiliano L.A. Ramsay(2019年)讨论了使用双杂环吡啶构建荧光银(I)桥联金属配体,展示了其在发光领域的潜力(Cook & Ramsay, 2019)。
磁交换相互作用
- P. M. Slangen等人(1994年)研究了涉及该化合物的铜(II)配合物的磁性质,有助于我们理解磁交换相互作用(Slangen et al., 1994)。
未来方向
The future directions for the research on “2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine” could include further investigation into its synthesis, characterization, and potential applications. Given the promising anticancer activity of similar compounds, it would be interesting to explore its potential as an anticancer agent .
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s suggested that the compound may interact with its targets through the formation of complexes . The specific nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s suggested that the compound may exhibit luminescent properties, indicating potential applications in the field of bioimaging .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment. For example, it’s suggested that the compound exhibits luminescent properties in a pH 7.00 water solution .
属性
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXUCJTFGKKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384397 | |
| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36770-50-0 | |
| Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole and why is it of interest in materials chemistry?
A1: 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole, often abbreviated as Hdpt24, is an organic molecule containing both pyridyl and triazole rings. This makes it an attractive ligand in coordination chemistry due to the multiple nitrogen atoms capable of coordinating to metal ions. This ability to bind metal ions, coupled with its rigid angular structure, allows Hdpt24 to form diverse metal-organic frameworks (MOFs) with interesting properties.
Q2: What are some notable gas sorption properties observed in porous frameworks constructed with Hdpt24?
A3: One of the isomers of the Mn(II)-Hdpt24 framework, denoted as β, exhibited noteworthy gas sorption properties []. This material demonstrated a temperature-dependent framework flexibility, evidenced by nitrogen adsorption occurring at 195 K but not at 77 K. Furthermore, it displayed a high selectivity for carbon dioxide over methane and nitrogen at room temperature, suggesting potential applications in CO2 capture and separation [].
Q3: Can Hdpt24 be used to synthesize materials beyond traditional powder forms?
A4: Yes, Hdpt24 has been successfully utilized in the synthesis of thin films. A zinc-based coordination polymer, MAF-252, has been prepared through a solvent-free reaction between ZnO and Hdpt24 []. Importantly, this synthesis could be adapted for thin film deposition via chemical vapor deposition (CVD). The CVD method enabled the formation of conformal and patterned MAF-252 thin films, even on surfaces with high aspect ratios, demonstrating the versatility of Hdpt24 in materials processing [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)










